2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (CuI) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts but optimized for higher yields and efficiency. The process typically includes steps for purification and isolation of the final product to ensure its quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the fluorine and methyl groups.
2-Chloro-4-fluorotoluene: Similar but does not have the trifluoromethyl group.
2-Chloro-4-methyl-1-(trifluoromethyl)benzene: Similar but lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity profiles.
Properties
Molecular Formula |
C8H5ClF4 |
---|---|
Molecular Weight |
212.57 g/mol |
IUPAC Name |
3-chloro-1-fluoro-2-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4/c1-4-6(10)3-2-5(7(4)9)8(11,12)13/h2-3H,1H3 |
InChI Key |
NRYZEBUJAYUZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(F)(F)F)F |
Origin of Product |
United States |
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